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Compound of Interest

Compound Name: 2-(3-Phenylpropoxy)aniline

CAS No.: 403517-03-3

Cat. No.: B183816

Get Quote

Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS)

fragmentation pattern of 2-(3-Phenylpropoxy)aniline (CAS: 76691-97-9). As a structural

scaffold often found in GPCR ligands and kinase inhibitors, distinguishing this ortho-substituted

aniline from its meta- and para-isomers is critical for verifying synthetic regioselectivity and

metabolic stability.

This document compares the fragmentation behavior of the target compound against its

positional isomers (Alternatives). It highlights the "Ortho Effect"—a proximity-driven

rearrangement unique to the 2-position—as the primary diagnostic tool for structural validation.

Structural Analysis & Mechanistic Basis
The fragmentation logic is governed by three structural moieties:

The Aniline Core: A nitrogen-containing aromatic ring capable of charge localization.
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The Ether Linkage: A labile C-O bond susceptible to inductive cleavage and rearrangements.

The 3-Phenylpropyl Chain: A flexible linker ending in a phenyl ring, a source of stable

tropylium ions.

Key Physical Properties[1][2]
Molecular Formula:

Monoisotopic Mass: 227.1310 Da

Key Labile Bonds: Alkyl-O ether bond, Benzyl C-C bond.

Comparative Fragmentation Analysis
The definitive identification of 2-(3-Phenylpropoxy)aniline relies on distinguishing it from its

para-isomer (4-(3-phenylpropoxy)aniline). While both share common fragments, the ortho-

isomer exhibits unique rearrangement ions due to the spatial proximity of the amine (

) and the alkoxy side chain.

Comparative Data Table: Diagnostic Ions (EI/CID)
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Fragment Ion
Identity

m/z
(Theoretical)

Target: Ortho-

Isomer (2-
Substituted)

Alternative:

Para-Isomer (4-
Substituted)

Mechanistic
Origin

Molecular Ion (

)
227 Medium Intensity High Intensity

Parent ion

stability is lower

in ortho due to

rapid

rearrangement.

Tropylium Ion 91 High High

Common benzyl

cleavage from

the propyl chain

end.

Aminophenol

Radical
109

Dominant (Base

Peak)
Low/Medium

Ortho-Effect: H-

transfer from

side chain to

ether oxygen

followed by

alkene loss.

Alkene Loss (

)
109 Favored Disfavored

McLafferty-like

rearrangement

specific to ortho

geometry.

Side Chain

Cation
119 Medium High

Simple inductive

cleavage of the

ether C-O bond.

Aniline Cation 93 Low Medium

C-O bond

homolysis

without

rearrangement.

Detailed Mechanism: The Ortho-Effect Advantage
In the Ortho-isomer, the amine hydrogen is spatially close to the ether oxygen and the
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-carbon of the propyl chain. This facilitates a Hydrogen Transfer Rearrangement (similar to a
McLafferty rearrangement) that eliminates the side chain as a neutral phenyl-alkene, leaving a
stable o-aminophenol radical cation (m/z 109).

In the Para-isomer, this distance is too great. Fragmentation is dominated by high-energy

inductive cleavages, producing simple alkyl or aryl cations (m/z 119) rather than rearrangement

products.

Visualized Fragmentation Pathways[3]
The following diagram maps the fragmentation tree, distinguishing between the "Common

Pathways" (shared by isomers) and the "Diagnostic Ortho Pathways" (specific to this product).

Legend

Molecular Ion (M+)
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(Ortho-Effect)
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Click to download full resolution via product page

Figure 1: Fragmentation tree highlighting the diagnostic 'Ortho-Effect' pathway (Blue) which

distinguishes the product from its para-isomer.[1]

Experimental Protocol for Validation
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To replicate these results and validate the compound identity, use the following standardized

LC-MS/MS protocol.

Method: Electrospray Ionization (ESI-MS/MS)
Rationale: ESI is softer than EI, preserving the molecular ion (M+H)+ for accurate mass

determination, while Collision Induced Dissociation (CID) reveals the diagnostic fragments.

Sample Preparation:

Dissolve 1 mg of 2-(3-Phenylpropoxy)aniline in 1 mL of Methanol (HPLC grade).

Dilute to 10 µg/mL with 0.1% Formic Acid in Water/Methanol (50:50 v/v).

Instrumentation: Triple Quadrupole or Q-TOF MS.

Source Conditions:

Mode: Positive Ion (+ESI).

Capillary Voltage: 3.5 kV.

Source Temp: 300°C.[2]

Fragmentation (MS2) Setup:

Select Precursor Ion: m/z 228.1

.

Apply Collision Energy (CE) Ramp: 10, 20, 40 eV.

Data Interpretation:

Low CE (10 eV): Confirm parent peak m/z 228.

Med CE (20-30 eV): Look for the emergence of m/z 110 (protonated aminophenol) and

m/z 91.
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Validation Logic: If the ratio of m/z 110 to m/z 119 is > 1.0, the sample is the Ortho isomer.

If < 0.5, it is likely the Para isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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